Physicochemical Differentiation: LogP, PSA, and Hydrogen Bonding Capacity Versus 3-Azaindole-4-carbaldehyde Isomers
The 7-azaindole-4-carbaldehyde scaffold exhibits a calculated XLogP3 value of 0.8 and topological polar surface area (TPSA) of 45.8 Ų, as computed and validated by PubChem [1]. These values reflect a moderate lipophilicity that balances membrane permeability with aqueous solubility—a critical parameter for fragment-based drug discovery (FBDD) campaigns. In contrast, the 4-azaindole isomer (1H-pyrrolo[3,2-b]pyridine-4-carbaldehyde) exhibits a different electronic distribution due to the altered position of the pyridine nitrogen, which affects hydrogen bond acceptor strength and shifts the XLogP3 by approximately 0.3–0.5 log units based on in silico predictions [2]. The 7-azaindole isomer possesses one hydrogen bond donor (pyrrole NH) and two hydrogen bond acceptors (pyridine N and aldehyde O), a count that is identical to the 4-azaindole isomer but with distinct spatial orientation that influences kinase hinge-binding geometry. This physicochemical signature makes 7-azaindole-4-carbaldehyde specifically suitable for designing inhibitors where the pyridine nitrogen must engage the kinase hinge while the 4-position projects toward the solvent front.
| Evidence Dimension | XLogP3 Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 4-Azaindole-4-carbaldehyde (predicted): XLogP3 ≈ 0.5; 5-Azaindole-4-carbaldehyde (predicted): XLogP3 ≈ 0.3 |
| Quantified Difference | Δ = +0.3 to +0.5 log units higher for target compound |
| Conditions | Computed via XLogP3 algorithm; PubChem release 2025.04.14 |
Why This Matters
Higher XLogP3 in the optimal range (0.5–1.5) for fragment starting points increases the probability of identifying hit compounds with balanced permeability and solubility in FBDD campaigns.
- [1] PubChem. 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde: Computed Properties. CID 21963887, 2026. View Source
- [2] Mérour, J. Y.; et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19(12), 19935–19979. View Source
